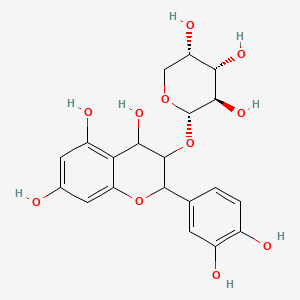
Lotilibcin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits strong antibacterial activity against methicillin-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Lotilibcin’s antimicrobial activity is primarily due to its ability to disrupt bacterial membranes, a process that depends on the presence of menaquinone, an essential component of the bacterial respiratory chain .
Preparation Methods
Lotilibcin is a complex macrocyclic peptide composed of 12 amino acids with β-hydroxy fatty acid chains . The total synthesis of this compound involves solid-phase peptide synthesis, which allows for the rapid assembly of the peptide chain . The synthetic route includes the formation of an ester bond between the C-terminal N-methyl-l-Val and the hydroxyl moiety of the N-terminal ®-3-hydroxy-7-methyloctanoic acid lipid .
Chemical Reactions Analysis
Lotilibcin undergoes various chemical reactions, including oxidation and substitution reactions. The electron-rich indole ring of d-Trp-10 in this compound interacts with the electron-deficient benzoquinone ring of menaquinone, forming an electron-donor-acceptor complex that disrupts the bacterial membrane . Common reagents used in these reactions include oxidizing agents and substitution reagents. The major products formed from these reactions are oxidized or substituted derivatives of this compound .
Scientific Research Applications
Lotilibcin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound serves as a model compound for studying the synthesis and structure-activity relationships of macrocyclic peptides . In biology, it is used to investigate the mechanisms of bacterial membrane disruption and the role of menaquinone in bacterial respiration . In medicine, this compound is being developed as a potential treatment for infections caused by methicillin-resistant Gram-positive bacteria . Additionally, this compound’s unique mode of action makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .
Mechanism of Action
Lotilibcin exerts its antibacterial effects by targeting the bacterial membrane. The electron-rich indole ring of d-Trp-10 in this compound interacts with the electron-deficient benzoquinone ring of menaquinone, forming an electron-donor-acceptor complex that disrupts the bacterial membrane . This membrane disruption leads to cell death. The presence of menaquinone is essential for this compound’s membrane-disrupting effect, highlighting its unique mechanism of action .
Comparison with Similar Compounds
Lotilibcin belongs to the class of cyclic lipopeptide antibiotics, which includes other compounds such as daptomycin, polymyxin, and teixobactin . These antibiotics share a common feature of having peptide macrocycles acylated with fatty acid lipids . this compound is unique in its specific interaction with menaquinone, which is not observed in other cyclic lipopeptides . This unique mode of action makes this compound a valuable addition to the arsenal of antibiotics against methicillin-resistant Gram-positive bacteria .
Properties
CAS No. |
169148-84-9 |
|---|---|
Molecular Formula |
C73H111N17O21 |
Molecular Weight |
1562.8 g/mol |
IUPAC Name |
3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid |
InChI |
InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1 |
InChI Key |
LEKBQPKGXGFBAN-MMXTXZKOSA-N |
SMILES |
CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |
Isomeric SMILES |
CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO |
Canonical SMILES |
CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lotilibcin WAP 8294A2 WAP-8294A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















